molecular formula C8H4N2O5 B1218111 5-Nitro-3-carboxybenzisoxazole CAS No. 28691-51-2

5-Nitro-3-carboxybenzisoxazole

Cat. No. B1218111
CAS RN: 28691-51-2
M. Wt: 208.13 g/mol
InChI Key: QUPFSFMHDFHTFT-UHFFFAOYSA-N
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Description

5-Nitro-3-carboxybenzisoxazole is a chemical compound with the molecular formula C8H4N2O5 and a molecular weight of 208.13 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Nitro-3-carboxybenzisoxazole has been studied in the context of antibody catalysis. The hapten used was designed to induce an antibody binding site with anion binders for the carboxylate, plus a nonpolar environment to accelerate decarboxylation .


Molecular Structure Analysis

The molecular structure of 5-Nitro-3-carboxybenzisoxazole has been analyzed in the context of antibody catalysis. A recent X-ray crystal structure of 21D8, an antibody that catalyzes the decarboxylation of 5-Nitro-3-carboxybenzisoxazole, has shown that the binding pocket contains an array of both polar and charged residues .


Chemical Reactions Analysis

The primary chemical reaction associated with 5-Nitro-3-carboxybenzisoxazole is its decarboxylation, which is catalyzed by the antibody 21D8 .

Scientific Research Applications

Catalysis and Enzyme Reactions

5-Nitro-3-carboxybenzisoxazole has been studied for its role in catalysis, particularly in enzyme reactions. Antibody 21D8 was found to catalyze the decarboxylation of 5-nitro-3-carboxybenzisoxazole. This process was analyzed using various computational strategies, including quantum mechanics and molecular dynamics, providing insights into the mechanisms of catalysis in both enzymes and antibodies (Ujaque et al., 2003). Additionally, the use of catalytic antibody technology highlighted the importance of medium effects in enzyme-catalyzed reactions, as demonstrated by the decarboxylation of 5-nitro-3-carboxybenzisoxazole (Lewis et al., 1991).

Molecular Dynamics and Computational Chemistry

The compound has been a subject of interest in computational chemistry. Studies involving molecular dynamics and free energy perturbation analysis provide a deeper understanding of the molecular interactions and kinetics involved in its reactions (Catalán et al., 2000).

Material Science and Metal Complexes

In material science, 5-Nitro-3-carboxybenzisoxazole has been used in the synthesis and characterization of metal complexes. For example, its derivatives were involved in the synthesis of unsymmetrical chiral PCN pincer Palladium(II) and Nickel(II) complexes (Yang et al., 2011).

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of 5-Nitro-3-carboxybenzisoxazole have been explored for their potential medicinal applications. For instance, certain derivatives have shown moderate antibacterial activity (Sadovnikov et al., 2020).

Safety And Hazards

Safety data for 5-Nitro-3-carboxybenzisoxazole suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-nitro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-8(12)7-5-3-4(10(13)14)1-2-6(5)15-9-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPFSFMHDFHTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182850
Record name 5-Nitro-3-carboxybenzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-carboxybenzisoxazole

CAS RN

28691-51-2
Record name 5-Nitro-1,2-benzisoxazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28691-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-3-carboxybenzisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028691512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-3-carboxybenzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
C Lewis, P Paneth, MH O'Leary… - Journal of the American …, 1993 - ACS Publications
… ylation of 5-nitro-3-carboxybenzisoxazole were measured … conversion of 5-nitro-3-carboxybenzisoxazole was compared … For these experiments, 5-nitro-3-carboxybenzisoxazole was …
Number of citations: 52 pubs.acs.org
G Ujaque, DJ Tantillo, Y Hu, KN Houk… - Journal of …, 2003 - Wiley Online Library
… We estimate the enthalpy of activation for decarboxylation of 5-nitro-3-carboxybenzisoxazole (1, X = 5-NO 2 ) to be approximately 10 kcal/mol in the gas phase, although the uncertainty …
Number of citations: 22 onlinelibrary.wiley.com
KG Paul - 1970 - dspace.mit.edu
The rates of decarb0xylation of a series of substituted 3—carboxy—benzisoxazoles have been determined in aqueous and nonaqueous solutions. The reaction in all solvents is first-…
Number of citations: 0 dspace.mit.edu
C Lewis, T Krämer, S Robinson, D Hilvert - Science, 1991 - science.org
… An antibody generated against a derivative of 2-acetamido-1,5-napthalenedisulfonate efficiently catalyzes the decarboxylation of 5-nitro-3-carboxybenzisoxazole. This unimolecular …
Number of citations: 101 www.science.org
TM Tarasow, C Lewis, D Hilvert - Journal of the American …, 1994 - ACS Publications
… It is noteworthy that the thermodynamic activation parameters for the decarboxylation of 5-nitro-3-carboxybenzisoxazole in water lie considerably off the line generated by the antibody-…
Number of citations: 35 pubs.acs.org
DS Kemp, KG Paul - Journal of the American Chemical Society, 1975 - ACS Publications
… 5-Nitro-3-carboxybenzisoxazole. A solution of 3 g of 3-carboxybenzisoxazole in 20 ml of sulfuric acid was cooled at 0, during the addition of 5 ml of nitric acid. After 3 hr at 25, the …
Number of citations: 222 pubs.acs.org
K Hotta, IA Wilson, D Hilvert - Biochemistry, 2002 - ACS Publications
… Figure 1 Decarboxylation of 5-nitro-3-carboxybenzisoxazole 1 proceeds through a charge-delocalized transition state 2 to give salicylonitrile 3 and carbon dioxide. The naphthalene-1,5-…
Number of citations: 10 pubs.acs.org
Y Xu, KY Wong, M Wang - ChemPhysChem, 2023 - Wiley Online Library
… fects for the decarboxylation of 5-nitro-3-carboxybenzisoxazole in different solvents.[11,12] The close similarity among the results suggested again that the TS does not change sig…
J Gao - Journal of the American Chemical Society, 1995 - ACS Publications
… I7b More recently, Lewis et al., who measured the carbon kinetic isotope effect for the decarboxylation of 5-nitro-3-carboxybenzisoxazole in water, dioxane, and …
Number of citations: 86 pubs.acs.org
K Hotta, H Lange, DJ Tantillo, KN Houk… - Journal of Molecular …, 2000 - Elsevier
… The chimeric antibody binds hapten 1b with a K d value of 110 nM and accelerates the decarboxylation of 5-nitro-3-carboxybenzisoxazole with a catalytic rate constant (k cat ) of 0.96 s −…
Number of citations: 25 www.sciencedirect.com

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